Foxy-5 Reduces Lymph Node Metastasis by Up to 90% in WNT5A-Low Prostate Cancer
Foxy-5, the N-formyl-MDGCEL derivative, significantly inhibits metastatic dissemination in an orthotopic xenograft model. Treatment with Foxy-5 reduced metastasis to regional lymph nodes by 90% and to distal lymph nodes by 75% in mice implanted with WNT5A-low DU145 prostate cancer cells [1]. This effect was highly specific to WNT5A-low tumors, as no reduction in metastasis was observed in WNT5A-high PC3 prostate cancer cells [1].
| Evidence Dimension | In vivo metastasis inhibition (regional/distal lymph nodes) |
|---|---|
| Target Compound Data | 90% reduction (regional), 75% reduction (distal) vs. control |
| Comparator Or Baseline | Untreated control (100% metastatic spread) |
| Quantified Difference | 90% and 75% reduction in metastasis |
| Conditions | Orthotopic xenograft mouse model, WNT5A-low DU145-Luc cells, Foxy-5 (2 mg/kg, intraperitoneal, once daily for 3-9 weeks) |
Why This Matters
This demonstrates Foxy-5's efficacy specifically in tumors with low WNT5A expression, guiding precise experimental design and target patient stratification in oncology research.
- [1] Canesin, G., Evans-Axelsson, S., Hellsten, R., et al. (2017). Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model. PLoS One, 12(9), e0184418. PMID: 28886101 View Source
